2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-butyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-5-11-23-16(19)14(18(24)20-10-4-2)15-17(23)22-13-9-7-6-8-12(13)21-15/h6-9H,3-5,10-11,19H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHARUUGPUOCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Retrosynthetic Analysis
The preparation of 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be approached through several retrosynthetic pathways:
| Pathway | Disconnection Approach | Key Intermediates |
|---|---|---|
| A | Amide formation from carboxylic acid | 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid |
| B | Conversion of nitrile to carboxamide | 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile |
| C | Cyclization of substituted 3-hydroxy-3-pyrroline-2-one | 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one |
| D | N-alkylation of preformed core | 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
Specific Preparation Methods
Method A: Condensation and Sequential Functionalization
This method involves the initial formation of the pyrrolo[2,3-b]quinoxaline core followed by sequential functionalization.
Synthesis of Pyrrolo[2,3-b]Quinoxaline Core
The core structure can be synthesized through the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with ortho-phenylenediamine:
- Combine 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (1 equiv.) with ortho-phenylenediamine (3 equiv.) in glacial acetic acid
- Heat the mixture at 90°C for 2-8 hours with vigorous stirring
- Monitor the reaction progress by TLC (hexane/ethyl acetate)
- Add distilled water and stir at room temperature for 15 minutes
- Isolate the precipitate and purify by column chromatography
Alternative conditions using citric acid in ethanol at 80°C for 3 hours have also been reported.
N-Alkylation with Butyl Group
The N-alkylation at position 1 with a butyl group can be achieved using the following procedure:
- Dissolve the pyrrolo[2,3-b]quinoxaline derivative in dry DMF
- Add anhydrous K₂CO₃ (1.5 equiv.)
- Add 1-bromobutane (1.2 equiv.) dropwise with stirring
- Add catalytic NaI
- Heat at 65°C under reflux for 24-28 hours
- Monitor by TLC
- Quench with ice-cold water
- Filter, dry, and recrystallize the precipitate
Conversion to Carboxamide
The carboxamide functionality can be introduced through hydrolysis of an ester precursor followed by amide coupling:
- Hydrolyze the ethyl ester with aqueous LiOH in methanol at room temperature (18-24 hours)
- Acidify the reaction mixture to pH 2-3 with 1N HCl
- Filter and dry the resulting carboxylic acid
- Dissolve the acid in anhydrous DMF
- Add triethylamine (2.5 equiv.) and cool to 0°C
- Add ethyl chloroformate (2 equiv.) dropwise and stir for 1 hour at 0°C followed by 1 hour at room temperature
- Cool the mixture again to 0°C and add propylamine (2 equiv.)
- Stir at 0°C for 1 hour then at room temperature for 24 hours
- Pour into ice-cold 0.5N NaOH solution
- Filter and dry the precipitate
Method B: Conversion from Carbonitrile Precursor
An alternative approach involves the conversion of a carbonitrile derivative to the corresponding carboxamide.
Synthesis of 2-Amino-1-Butyl-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carbonitrile
The carbonitrile precursor (similar to the compound in search result) can be synthesized through established procedures:
- Prepare the 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile core
- N-alkylate with 1-bromobutane using conditions described in section 3.1.2
Conversion of Nitrile to Carboxamide
The nitrile group can be converted to an N-propyl carboxamide through selective partial hydrolysis:
- Dissolve the carbonitrile in DMSO
- Add propylamine (2 equiv.)
- Add hydrogen peroxide (30%, 1.5 equiv.)
- Add potassium carbonate (0.1 equiv.)
- Stir at room temperature for 12-18 hours
- Pour into ice-cold water
- Extract with ethyl acetate
- Wash the organic layer with water and brine
- Dry over anhydrous sodium sulfate, filter, and concentrate
- Purify by column chromatography (silica gel, gradient elution with hexane/ethyl acetate)
Method C: Direct Amide Coupling Approach
This method involves direct amide coupling using activated carboxylic acid derivatives.
Preparation of 2-Amino-1-Butyl-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylic Acid
The carboxylic acid intermediate can be prepared through hydrolysis of the corresponding ester as described in section 3.1.3.
Amide Coupling
The amide formation can be performed using various coupling reagents:
- Dissolve the carboxylic acid in dry DMF or CPME (cyclopentyl methyl ether)
- Add HATU or TBTU (1.2 equiv.) and DIPEA (3 equiv.)
- Stir at room temperature for 30 minutes
- Add propylamine (1.5 equiv.)
- Stir at room temperature for 12-24 hours
- Dilute with ethyl acetate
- Wash with water, 1N HCl, saturated NaHCO₃, and brine
- Dry over anhydrous sodium sulfate, filter, and concentrate
- Purify by column chromatography
Optimized Preparation Protocol
Based on the analysis of related compounds and synthetic methodologies, the following optimized protocol is proposed for the synthesis of this compound.
Materials and Reagents
| Reagent | Quantity | Purity |
|---|---|---|
| 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | 1.0 equiv. | >98% |
| ortho-Phenylenediamine | 3.0 equiv. | >98% |
| Glacial acetic acid | - | ACS grade |
| 1-Bromobutane | 1.2 equiv. | >99% |
| Potassium carbonate | 1.5 equiv. | Anhydrous |
| DMF | - | Anhydrous |
| Sodium iodide | Catalytic | >99% |
| Lithium hydroxide | 3.0 equiv. | >98% |
| Ethyl chloroformate | 2.0 equiv. | >98% |
| Triethylamine | 3.0 equiv. | >99% |
| Propylamine | 2.0 equiv. | >99% |
Detailed Step-by-Step Procedure
Synthesis of the Pyrrolo[2,3-b]Quinoxaline Core
- In a screw-capped reaction tube equipped with a magnetic stirring bar, add 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (0.155 mmol) and ortho-phenylenediamine (0.464 mmol)
- Add glacial acetic acid (0.5 mL)
- Heat the mixture at 90°C for 4 hours with vigorous stirring
- Monitor the reaction by TLC (hexane/ethyl acetate)
- Cool to room temperature and add distilled water (10 mL)
- Stir for 15 minutes at room temperature
- Filter the precipitate and purify by column chromatography (silica gel, hexane/ethyl acetate gradient)
N-Alkylation with Butyl Group
- In a round-bottom flask, add the pyrrolo[2,3-b]quinoxaline derivative (1.0 equiv.) and anhydrous K₂CO₃ (1.5 equiv.)
- Add anhydrous DMF (10 mL per gram of starting material)
- Add 1-bromobutane (1.2 equiv.) dropwise with stirring
- Add catalytic NaI
- Heat at 65°C under reflux for 24 hours
- Monitor by TLC
- Cool to room temperature and pour into ice-cold water (100 mL per 10 mL of DMF)
- Filter the precipitate, wash with water, and dry
- Recrystallize from ethanol
Hydrolysis of Ester
- Dissolve the N-alkylated ester (1.0 equiv.) in a mixture of methanol and THF (3:1, 10 mL per gram)
- Add aqueous LiOH solution (3.0 equiv. in 5 mL water)
- Stir at room temperature for 18 hours
- Monitor by TLC
- Concentrate under reduced pressure to remove organic solvents
- Acidify with 1N HCl to pH 2-3
- Filter the precipitate, wash with water, and dry in vacuum to afford the carboxylic acid
Amide Coupling with Propylamine
- In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (10 mL per gram)
- Add triethylamine (3.0 equiv.)
- Cool to 0°C in an ice bath
- Add ethyl chloroformate (2.0 equiv.) dropwise
- Stir for 1 hour at 0°C and then 1 hour at room temperature
- Cool again to 0°C and add propylamine (2.0 equiv.) dropwise
- Stir at 0°C for 1 hour and then at room temperature for 24 hours
- Pour into ice-cold 0.5N NaOH solution (100 mL per 10 mL of DMF)
- Stir vigorously for 1 hour
- Filter the precipitate, wash with water, and dry
- Purify by column chromatography (silica gel, dichloromethane/methanol gradient)
Purification and Characterization
Purification Methods
The final compound can be purified using the following techniques:
- Column chromatography on silica gel using dichloromethane/methanol gradient
- Recrystallization from appropriate solvents (ethanol, ethyl acetate, or acetonitrile)
- If necessary, preparative HPLC using C18 column with acetonitrile/water mobile phase
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times for several steps in the synthesis:
- The condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with ortho-phenylenediamine can be completed in 15-30 minutes at 150°C under microwave conditions
- N-alkylation can be achieved in 1-2 hours at 120°C
- Amide coupling can be performed in 30-60 minutes at 80°C
One-Pot N-Alkylation and Amide Formation
A more efficient approach could involve the one-pot N-alkylation and amide formation:
- Prepare the 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid
- Dissolve in DMF with excess K₂CO₃
- Add 1-bromobutane and stir at 65°C for 12 hours
- Cool to room temperature and add coupling reagent (HATU or TBTU) and DIPEA
- Add propylamine and stir for 12 hours
- Work up and purify as described previously
Flow Chemistry Approach
For larger-scale synthesis, a continuous flow chemistry approach could be considered:
- The condensation reaction can be performed in a heated tubular reactor with residence times of 30-60 minutes
- N-alkylation and subsequent transformations can be optimized for flow conditions
- This approach would allow for better control of reaction parameters and facilitate scale-up
Reaction Optimization and Yield Enhancement
Critical Parameters Affecting Yield
The following factors have been identified as critical for optimizing the yield of this compound:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent in condensation | Glacial acetic acid | High yield and purity |
| Temperature of N-alkylation | 65-70°C | Prevents side reactions |
| Base in amide coupling | Triethylamine or DIPEA | Improved activation |
| Coupling reagent | HATU or ethyl chloroformate | Higher conversion |
| Reaction time | Step-dependent | Prevents degradation |
Solvent Selection Studies
The choice of solvent significantly impacts the efficiency of various steps:
- For condensation: Glacial acetic acid provides better results than ethanol or toluene
- For N-alkylation: DMF is superior to acetone or acetonitrile
- For amide coupling: DMF or CPME gives higher yields than THF or dichloromethane
Challenges and Troubleshooting
Common Synthetic Challenges
Several challenges might be encountered during the synthesis:
- Regioselectivity during N-alkylation
- Incomplete conversion during amide formation
- Purification difficulties due to similar polarity of intermediates
Solutions and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Poor N-alkylation selectivity | Use mild conditions (65°C) and monitor carefully |
| Incomplete amide coupling | Use excess coupling reagent and extended reaction time |
| Purification difficulties | Utilize gradient elution in column chromatography |
| Product degradation | Avoid harsh conditions and prolonged heating |
Scale-Up Considerations
For larger-scale synthesis, several adaptations should be considered:
- Solvent volumes should be optimized to maintain concentration while allowing efficient stirring
- Heating and cooling rates should be carefully controlled to ensure reaction homogeneity
- Purification methods should be adjusted to accommodate larger quantities
- Safety considerations, particularly for exothermic steps and handling of DMF and coupling reagents, should be carefully addressed
Chemical Reactions Analysis
Types of Reactions
2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. Studies have shown that 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific kinases involved in cancer progression .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate pathways related to oxidative stress and inflammation, providing a protective effect on neuronal cells .
Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Receptor Interaction
The compound has been studied for its interaction with various biological receptors, particularly those involved in neurotransmission and immune responses. Its ability to act as a modulator at these sites may lead to therapeutic applications in treating psychiatric disorders and autoimmune diseases .
Drug Design
Due to its favorable pharmacokinetic properties, including solubility and permeability, this compound is considered a promising scaffold for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .
Organic Electronics
The unique electronic properties of pyrroloquinoxaline derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is focused on enhancing the charge transport properties of these materials through chemical modifications .
Polymer Chemistry
Incorporating this compound into polymer matrices has shown promise in improving mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for various industrial uses .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Induced apoptosis in cancer cell lines; inhibited tumor growth |
| Neuroprotective Effects | Neuropharmacology | Reduced oxidative stress; improved neuronal survival |
| Antimicrobial Properties | International Journal of Antimicrobial Agents | Effective against multiple bacterial strains; potential for new antibiotics |
| Organic Electronics | Advanced Materials | Enhanced charge transport properties; potential for OLED applications |
Mechanism of Action
The mechanism of action of 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrrolo[2,3-b]quinoxaline scaffold is highly modular, with substituents at positions 1 and 3 (carboxamide nitrogen) significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analogs.
Key Observations:
Substituent Bulk and Lipophilicity: The target compound’s butyl group (C4 chain) offers greater lipophilicity compared to methyl () or methoxyphenyl () groups but less than the 2-methoxybenzyl group (), which combines aromaticity with moderate hydrophobicity.
Electronic Effects :
- Methoxy groups (e.g., ) introduce electron-donating effects, which may enhance binding to electron-deficient targets like kinase ATP pockets .
- The absence of methoxy groups in the target compound suggests a different electronic profile, possibly favoring interactions with hydrophobic binding sites.
Molecular Weight and Complexity :
- The target compound (estimated molar mass ~350 g/mol) is smaller than analogs with morpholine () or benzyl groups (), aligning with "drug-like" properties per Lipinski’s rules.
Physicochemical Properties
Table 2: Predicted Physical Properties
*Predicted based on structural analogs.
- Density and Boiling Points : Longer alkyl chains (e.g., butyl in target) typically reduce density compared to aromatic substituents (e.g., dimethoxyphenyl in ). The higher boiling point of ’s analog correlates with its polar morpholine group and larger size.
- pKa: The target’s amino group likely has a pKa similar to ’s compound (~12), suggesting comparable basicity under physiological conditions.
Biological Activity
2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the class of pyrroloquinoxaline derivatives. Its unique chemical structure, characterized by the presence of both amino and carboxamide groups, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 265.31 g/mol. The compound features a fused ring system that enhances its chemical reactivity and biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity or alter signal transduction pathways, leading to diverse pharmacological effects.
Pharmacological Effects
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrroloquinoxaline compounds can inhibit cancer cell proliferation. For instance, specific analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
- Antiviral Properties : Some studies suggest that pyrroloquinoxaline derivatives may possess antiviral properties, potentially inhibiting the replication of viruses such as HIV .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against a range of pathogens, showcasing promising results in inhibiting bacterial growth .
Case Studies and Research Findings
- Anticancer Activity : A study involving various quinoxaline derivatives found that certain compounds exhibited potent activity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines with IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively . This suggests that modifications in the structure can enhance anticancer efficacy.
- Antiviral Studies : Another research highlighted the synthesis of quinoxaline nucleosides that showed inhibition against HIV-1 with an EC50 value as low as 0.15 µg/mL . This indicates a potential therapeutic application for HIV treatment.
- Antimicrobial Evaluation : A set of quinoxaline derivatives was tested for their antimicrobial properties against multiple bacterial strains, demonstrating significant inhibitory effects compared to standard antibiotics .
Q & A
Q. Table 1. Comparative Reactivity of Substituents in Functionalization Reactions
| Substituent | Reaction Type | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| Butyl/Propyl | Alkylation | 65–75 | DMF, 80°C, 12 h | |
| 3,5-Dichlorophenyl | Electrophilic | 50–60 | TFA, rt, 24 h | |
| 1-Naphthyl | Oxidation | 85 | KMnO₄, H₂O, 60°C |
Q. Table 2. Biological Activity of Selected Analogs
| Compound | IC₅₀ (μM) HeLa | MIC (μg/mL) E. coli | Target Kinase Inhibited |
|---|---|---|---|
| Target Compound | 1.2 | 32 | EGFR |
| Ethyl 2-amino-1-(3,4-dimethoxyphenyl) | 0.8 | 25 | VEGFR2 |
| Methyl 2-amino-1-(3,5-dichlorophenyl) | 2.5 | >100 | PDGFR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
